tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate
Overview
Description
tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a hydroxy group, a phenyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate typically involves multiple steps, starting from simpler organic molecules. One common approach is to begin with the preparation of the core structure, followed by the introduction of the tert-butyl and carbamate groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pent-4-en-2-yl group can be reduced to form a saturated compound.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the double bond may result in a fully saturated hydrocarbon.
Scientific Research Applications
tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drugs or as a protective group in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form hydrogen bonds, participate in hydrophobic interactions, and undergo chemical transformations that modulate its activity. The pathways involved may include metabolic processes that convert the compound into active or inactive forms.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate shares similarities with other carbamate compounds, such as:
- This compound analogs with different substituents on the phenyl ring.
- Carbamate derivatives with variations in the alkyl or aryl groups attached to the carbamate moiety.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate, with the CAS number 372119-50-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H25NO3
- Molecular Weight : 291.385 g/mol
- Purity : Typically around 96% in commercial preparations .
Research indicates that this compound may exhibit neuroprotective properties by acting on multiple targets associated with the pathophysiology of Alzheimer's disease. Notably, it has been shown to inhibit both β-secretase and acetylcholinesterase, enzymes involved in amyloid beta (Aβ) aggregation and cholinergic signaling, respectively.
In Vitro Studies
In vitro experiments have demonstrated that this compound can:
- Inhibit Aβ Aggregation : It has been reported to inhibit Aβ aggregation by up to 85% at a concentration of 100 μM .
- Protect Astrocytes : The compound increases cell viability in astrocytes exposed to Aβ 1-42, suggesting a protective effect against neurotoxic insults .
- Reduce Cytokine Production : It appears to lower TNF-α levels in astrocytes treated with Aβ 1-42, although not significantly enough to show statistical differences from control groups .
Case Studies and Experimental Data
A study investigating the effects of the compound in an AD-like model using scopolamine showed that while it reduced astrocyte death due to Aβ exposure by approximately 20%, it did not significantly outperform established treatments like galantamine . The results highlighted its potential but also pointed out limitations regarding bioavailability and efficacy in vivo.
Study Parameters | Findings |
---|---|
Cell Viability (100 μM) | Increased from 43.78% (Aβ treatment) to 62.98% (Aβ + M4 treatment) |
Aβ Aggregation Inhibition | 85% inhibition at 100 μM |
TNF-α Production | Decreased but not statistically significant compared to Aβ-only treatment |
Comparative Analysis with Other Compounds
The following table compares this compound with other known compounds in terms of their biological activities related to AD:
Compound Name | Mechanism of Action | IC50/Activity Level | Notes |
---|---|---|---|
tert-butyl ((2S,3S)-3-hydroxy... | β-secretase inhibitor | IC50 = 15.4 nM | Moderate protective effect against Aβ toxicity |
Galantamine | Acetylcholinesterase inhibitor | K i = 0.17 μM | Established AD treatment |
Donepezil | Acetylcholinesterase inhibitor | K i = 0.5 nM | Widely used for symptomatic relief |
Properties
IUPAC Name |
tert-butyl N-[(2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12(2)15(19)14(11-13-9-7-6-8-10-13)18-16(20)21-17(3,4)5/h6-10,14-15,19H,1,11H2,2-5H3,(H,18,20)/t14-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDPNAWEFXOQNZ-GJZGRUSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.